While the provided literature doesn't detail the specific synthesis of (S)-1-Isobutylpyrrolidin-3-amine, it suggests its incorporation into a larger molecule through alkylation. This likely involves reacting (S)-1-(3-chlorophenylsulfonyl)-4-(pyrrolidin-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline with an appropriate isobutyl halide or equivalent in the presence of a base. []
Although detailed structural data is not provided, the presence of the isobutyl group at the pyrrolidine nitrogen is highlighted as crucial for the desired dual 5-HT6/D3 receptor antagonist activity. This suggests the specific spatial orientation and properties conferred by the isobutyl group are essential for binding to these receptors. []
The mechanism of action relevant to (S)-1-Isobutylpyrrolidin-3-amine stems from its presence within a larger molecule, specifically compound 19 ((S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine). Compound 19 acts as a dual antagonist of 5-HT6 and D3 receptors. This means it binds to these receptors, preventing the binding of their natural ligands and inhibiting downstream signaling pathways. Notably, compound 19 displays a neutral antagonist profile at Gs signaling, meaning it doesn't activate or inhibit this pathway. Further, it demonstrates neuroprotective qualities against astrocyte damage induced by doxorubicin. This protection is evidenced by higher cell metabolic activity (MTT staining) and reduced cell membrane disruption (LDH release). These findings suggest compound 19, and by extension (S)-1-Isobutylpyrrolidin-3-amine as a structural component, could hold therapeutic potential for neurodegenerative disorders. []
The primary application of (S)-1-Isobutylpyrrolidin-3-amine, as suggested by the available literature, is its use as a building block in the design and synthesis of molecules targeting neurodegenerative diseases. This is exemplified by its presence in compound 19, which shows promise as a dual 5-HT6/D3 receptor antagonist with neuroprotective properties. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: